4-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
4-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H11ClN4O3S2 and its molecular weight is 406.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
- Derivatives of 1,3,4-thiadiazole, including structures related to 4-chloro-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, have been extensively studied for their potential applications. For example, nitro and sulfonamide derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one were synthesized from 1,3,4-thiadiazol-2-amines, demonstrating the reactivity and versatility of such compounds in forming structurally diverse derivatives (Shlenev et al., 2017).
Chemical Transformation and Reactivity
- Chemical transformation studies reveal the intriguing reactivity of 1,3,4-thiadiazole derivatives. For instance, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole demonstrated ring-opening reactions leading to the formation of a thioketene intermediate. This intermediate further reacted with secondary amines, showcasing the compound's potential in various chemical transformation pathways (Androsov, 2008).
Nematocidal Activities
- Some derivatives of 1,3,4-thiadiazole have shown promising nematocidal activities, indicating their potential application in agricultural science. For instance, certain 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety exhibited significant nematocidal activity against Bursaphelenchus xylophilus, indicating their utility in controlling nematode-related agricultural problems (Liu et al., 2022).
Coordination Chemistry and Complex Formation
- The compounds of this class also find applications in coordination chemistry. For instance, a study reported the synthesis of N-(3-methyl-4-oxo-4H-(1,3,4)thiadiazolo(2,3-c)(1,2,4)triazin-7-yl)benzamide and its complexes with Pd(II) and Ni(II) ions, indicating the potential of these compounds in forming metal complexes with potential applications in catalysis and material science (Adhami et al., 2012).
Precursors for Heterocyclic Compounds with Insecticidal Activity
- Derivatives of 1,3,4-thiadiazole have been synthesized as precursors for novel heterocyclic compounds exhibiting significant insecticidal activity, highlighting their potential in developing new insecticides (Mohamed et al., 2020).
Properties
IUPAC Name |
4-chloro-N-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O3S2/c17-12-6-4-11(5-7-12)14(22)18-15-19-20-16(26-15)25-9-10-2-1-3-13(8-10)21(23)24/h1-8H,9H2,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYGNHTZAOVSHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.